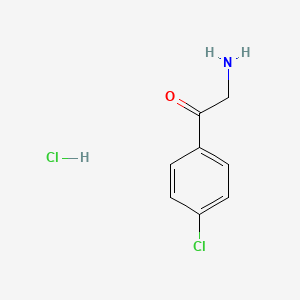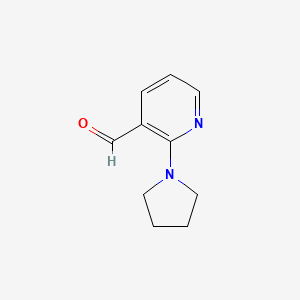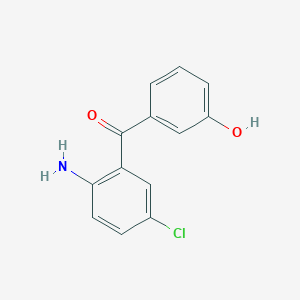
2-氨基-1-(4-氯苯基)乙酮盐酸盐
概述
描述
The compound "2-amino-1-(4-chlorophenyl)ethanone Hydrochloride" is a chemical entity that has been explored in various research contexts due to its potential pharmaceutical applications. While the exact compound is not directly mentioned in the provided papers, derivatives and structurally related compounds have been synthesized and studied for their biological activities, such as anti-HIV-1 RT inhibition , antimicrobial activity , and as part of structural studies in X-ray crystallography .
Synthesis Analysis
The synthesis of related compounds often begins with 4-chlorophenol or similar starting materials. For instance, a derivative with anti-HIV-1 RT activity was synthesized using a molecular hybridization approach, leading to a series of novel compounds . Another study reported the synthesis of 4-Chloro-2-hydroxyacetophenone, which involved acetylation, methylation, and Fries rearrangement, followed by deacetylation and diazotization, resulting in an overall yield of about 44% . These methods reflect the complexity and multi-step nature of synthesizing chlorophenyl ethanone derivatives.
Molecular Structure Analysis
Structural studies of chlorophenyl ethanone derivatives have been conducted using various spectroscopic techniques. For example, X-ray diffraction techniques, along with IR, 1H NMR, and 13C NMR, were used to determine the structure of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds . These studies are crucial for understanding the molecular geometry and potential interaction sites for biological activity.
Chemical Reactions Analysis
The reactivity of chlorophenyl ethanone derivatives has been explored in the context of heterocyclization and condensation reactions. One study demonstrated the conversion of 1-(2,4-dihydroxyphenyl)ethanone into an isoflavone using N,N-dimethylformamide dimethyl acetal, which could further react with various binucleophiles to yield heterocycles like isoxazole, pyrazoles, and aminopyrimidines . These reactions are indicative of the versatility of chlorophenyl ethanone derivatives in synthesizing diverse heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl ethanone derivatives are influenced by their molecular structure. The presence of the chlorophenyl group can affect the compound's polarity, solubility, and reactivity. The antimicrobial activity study of a related compound suggests that the synthesized chlorophenyl ethanone derivative has significant activity against both gram-positive and gram-negative bacteria, indicating its potential as a pharmaceutical ingredient . The intermolecular hydrogen bonding patterns observed in X-ray studies also provide insights into the solid-state properties of these compounds .
科学研究应用
热解产物调查
研究已经确定了类似于2-氨基-1-(4-氯苯基)乙酮盐酸盐的物质的热解产物,例如2-氨基-1-(4-溴-2,5-二甲氧基苯基)乙酮盐酸盐(bk-2C-B)及其碘类似物bk-2C-I。这些研究侧重于了解这些物质在受热时的稳定性和潜在降解产物,这对评估吸入或吸烟这些物质所带来的风险至关重要(Texter et al., 2018)。
缩合反应
另一个研究领域涉及与2-氨基-1-(4-氯苯基)乙酮盐酸盐相关的化合物的缩合反应。例如,已经研究了2-(4-氯苯基)-1-(2,4-二羟基苯基)乙酮与N,N-二甲基甲酰胺二甲基缩醛的缩合反应,导致异黄酮、吡唑和氨基嘧啶等杂环化合物的产生(Moskvina et al., 2015)。
抗菌活性
已经合成了与2-氨基-1-(4-氯苯基)乙酮盐酸盐结构相似的化合物,并对其进行了抗菌活性评估。例如,通过使用4-氯酚作为起始物质合成1-(2-羟基-3,5-双((3-亚硫代噻唑-5-基)氨基)苯基)乙酮的研究显示出在对抗革兰氏阳性和革兰氏阴性细菌方面取得了有希望的结果(Wanjari, 2020)。
分子动力学和量子化学研究
已经对2-氨基-1-(4-氯苯基)乙酮盐酸盐的衍生物进行了分子动力学和量子化学研究。这些研究,例如对噻唑和噻二唑衍生物的研究,有助于预测它们的缓蚀性能并了解它们与金属表面的相互作用(Kaya et al., 2016)。
生物转化用于药物合成
已经利用Acinetobacter sp.等菌株进行了生物转化研究,用于从与2-氨基-1-(4-氯苯基)乙酮盐酸盐相关的化合物中选择性合成手性中间体。这些研究对于生产类似米康唑这样的抗真菌剂非常重要(Miao et al., 2019)。
安全和危害
This compound is considered harmful by inhalation, in contact with skin, and if swallowed . It is labeled with the GHS07 pictogram, and the safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The specific biological targets and their roles are still under investigation.
Mode of Action
It’s known that the compound has a chlorinated phenyl ring and an amino group, which could potentially interact with various biological targets .
属性
IUPAC Name |
2-amino-1-(4-chlorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKMQHKVUWBLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969965 | |
| Record name | 2-Amino-1-(4-chlorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(4-chlorophenyl)ethanone Hydrochloride | |
CAS RN |
5467-71-0 | |
| Record name | Ethanone, 2-amino-1-(4-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5467-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(4-chlorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)
![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)
![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)



![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)